Superior Carbon Doping Efficiency in GaAs Epitaxy Compared to Tertiary Butyl Arsine
In low-pressure organometallic vapor phase epitaxy (OMVPE) of GaAs:C, trimethylarsine (TMAs) significantly outperforms tertiary butyl arsine (TBAs) as the arsenic source, enhancing carbon doping efficiency .
| Evidence Dimension | Carbon Doping Efficiency (Hole Concentration) |
|---|---|
| Target Compound Data | Hole concentration factor relative to TBAs: 3× higher |
| Comparator Or Baseline | Tertiary Butyl Arsine (TBAs) baseline |
| Quantified Difference | Hole concentration is three times higher |
| Conditions | Low-pressure OMVPE of GaAs:C using CCl₄ dopant |
Why This Matters
Higher hole concentration enables higher growth temperatures and yields more thermally stable carbon doping, a critical advantage for semiconductor device fabrication .
- [1] Kim, T. S. (1993). Organometallic vapor-phase epitaxy process using (CH₃)₃As and CCl₄ for improving stability of carbon-doped GaAs. U.S. Patent No. 5,244,829. View Source
